7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and an isopropyl group at the 3rd position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 3-isopropyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar bromination techniques are scaled up for industrial synthesis, with additional steps for purification and quality control to ensure the compound meets the required specifications for pharmaceutical or research use.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The tetrahydroisoquinoline ring can be reduced to form dihydroisoquinoline or isoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.
Major Products Formed
Substitution Reactions: Formation of 7-substituted-3-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives.
Oxidation Reactions: Formation of 7-bromo-3-isopropylquinoline derivatives.
Reduction Reactions: Formation of 7-bromo-3-isopropyldihydroisoquinoline or 7-bromo-3-isopropylisoquinoline derivatives.
Scientific Research Applications
7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and isopropyl group may play a role in modulating the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 3-Isopropyl-1,2,3,4-tetrahydroisoquinoline
- 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and an isopropyl group on the tetrahydroisoquinoline ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate for the synthesis of novel bioactive molecules.
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
7-bromo-3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H16BrN/c1-8(2)12-6-9-3-4-11(13)5-10(9)7-14-12/h3-5,8,12,14H,6-7H2,1-2H3 |
InChI Key |
XAVWSCQIGCZNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=C(CN1)C=C(C=C2)Br |
Origin of Product |
United States |
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